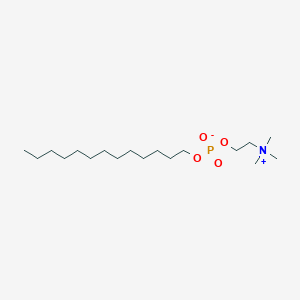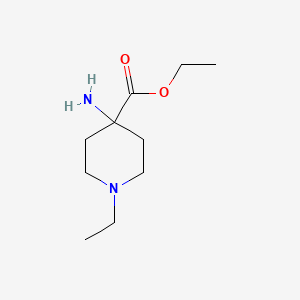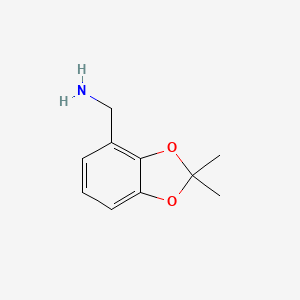
5-(4-Acetylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Acetylphenyl)nicotinic acid (5-APA) is a novel compound with a wide range of applications in the scientific and medical fields. 5-APA is a derivative of nicotinic acid, and is an important component of many biochemical pathways and physiological processes. It is a versatile compound with numerous potential uses and applications, from laboratory experiments to medical treatments.
Wissenschaftliche Forschungsanwendungen
5-(4-Acetylphenyl)nicotinic acid, 95% has a wide range of applications in the fields of scientific research and medical treatments. It has been used in the development of new drugs, as well as in the study of biochemical pathways and physiological processes. It has also been used in the study of enzyme kinetics, and in the development of new diagnostic tests. In addition, 5-(4-Acetylphenyl)nicotinic acid, 95% has been used in the study of cell signaling pathways, and in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(4-Acetylphenyl)nicotinic acid, 95% is not fully understood. However, it is known to interact with a number of different proteins, including enzymes, receptors, and transporters. It is believed that 5-(4-Acetylphenyl)nicotinic acid, 95% binds to these proteins, and modulates their activity. This modulation of activity is believed to be responsible for the various effects that 5-(4-Acetylphenyl)nicotinic acid, 95% has on biochemical and physiological processes.
Biochemical and Physiological Effects
5-(4-Acetylphenyl)nicotinic acid, 95% has a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and transporters. It has also been shown to modulate the activity of various metabolic pathways, and to affect the expression of genes involved in the regulation of these pathways. In addition, 5-(4-Acetylphenyl)nicotinic acid, 95% has been shown to affect the activity of various hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Acetylphenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used to study a wide range of biochemical and physiological processes, and its effects can be modulated by altering the concentration of the compound. However, 5-(4-Acetylphenyl)nicotinic acid, 95% is not without its limitations. It is not as stable as some other compounds, and is prone to degradation when exposed to light or air.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(4-Acetylphenyl)nicotinic acid, 95%. It could be used to study the effects of various drugs on biochemical and physiological processes, or to develop new diagnostics and therapeutics. It could also be used to study the effects of various environmental factors on biochemical and physiological processes, or to develop new treatments for a variety of diseases. In addition, 5-(4-Acetylphenyl)nicotinic acid, 95% could be used to study the effects of various dietary components on biochemical and physiological processes, or to develop new nutrition-based treatments. Finally, 5-(4-Acetylphenyl)nicotinic acid, 95% could be used to study the effects of various environmental contaminants on biochemical and physiological processes, or to develop new treatments for environmental exposure-related diseases.
Synthesemethoden
5-(4-Acetylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid by a simple acetylation reaction. This reaction involves the addition of an acetyl group to the nicotinic acid molecule, resulting in the formation of 5-(4-Acetylphenyl)nicotinic acid, 95%. This reaction is usually carried out in an aqueous medium, and can be catalyzed by a variety of acids or bases. The reaction can also be carried out in a variety of organic solvents, such as ethanol or methanol.
Eigenschaften
IUPAC Name |
5-(4-acetylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTMAFQXAXHFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679485 |
Source


|
| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193240-66-2 |
Source


|
| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)










